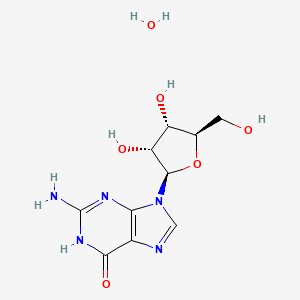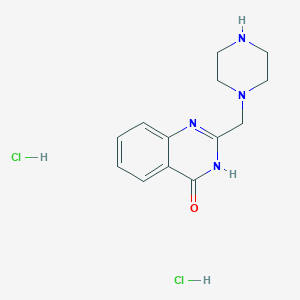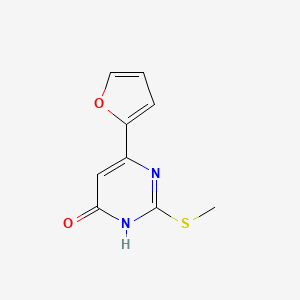
6-(furan-2-yl)-2-(methylthio)pyrimidin-4(3H)-one
Overview
Description
6-(Furan-2-yl)-2-(methylthio)pyrimidin-4(3H)-one is a heterocyclic organic compound belonging to the class of pyrimidines. It is a colorless crystalline solid with a molecular weight of 204.27 g/mol. The compound has been found to have several interesting properties and applications, including its potential use as a therapeutic agent.
Scientific Research Applications
Synthesis and Biological Activity
The synthesis of new derivatives of pyrimidin-4(3H)-one, including those with furan rings, has been a focal point of research. These compounds have been found to exhibit various biological activities, such as plant growth stimulation and antimicrobial properties. For instance, Pivazyan et al. (2019) reported the synthesis of new derivatives with pronounced plant growth stimulating effects, demonstrating the potential agricultural applications of these compounds (Pivazyan et al., 2019). Similarly, the study by Aniskova et al. (2017) highlighted the utility of arylmethylidene derivatives of furan-2(3H)-ones for creating biologically active compounds with pyrimidine and pyridazine fragments, which showed promise in plant-growth regulation (Aniskova et al., 2017).
Antiviral Research
Robins et al. (2006) explored the antiviral potential of 6-(furan-2-yl)pyrimidin-4(3H)-one derivatives, particularly against varicella-zoster virus (VZV) and human cytomegalovirus (HCMV). Their work demonstrated that certain derivatives exhibit remarkable anti-VZV potency and selectivity, underscoring the significance of these compounds in antiviral research (Robins et al., 2006).
Quantum Chemical Characterization
The hydrogen bonding sites in pyrimidine derivatives, including those with furan-2-yl groups, have been characterized using quantum chemistry methods by Traoré et al. (2017). This study provided insights into the electronic structures of these compounds, which is crucial for understanding their reactivity and interactions with biological targets (Traoré et al., 2017).
Antimicrobial and Antiprotozoal Activity
Research has also been conducted on the antimicrobial and antiprotozoal activities of 6-(furan-2-yl)pyrimidin-4(3H)-one derivatives. Ismail et al. (2004) synthesized novel compounds that demonstrated strong DNA affinities and significant in vitro and in vivo activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum, highlighting the therapeutic potential of these molecules in combating infectious diseases (Ismail et al., 2004).
properties
IUPAC Name |
4-(furan-2-yl)-2-methylsulfanyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2S/c1-14-9-10-6(5-8(12)11-9)7-3-2-4-13-7/h2-5H,1H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBQVELWWAUVRJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC(=O)N1)C2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



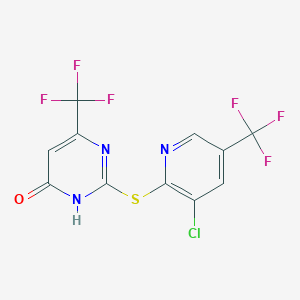
![Methyl (5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetate](/img/structure/B1487042.png)
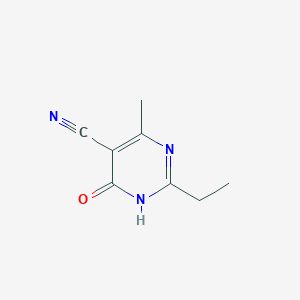
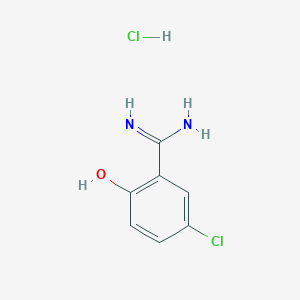
![4-[2-(4-Hydroxyphenyl)-1,3-thiazol-5-YL]benzoic acid](/img/structure/B1487049.png)
![Methyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(hydroxyimino)acetate](/img/structure/B1487051.png)
![4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-nitrobenzenol](/img/structure/B1487052.png)
![2-(Chloromethyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one](/img/structure/B1487054.png)
![1-{5,7-dimethyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidin-6-yl}ethan-1-one](/img/structure/B1487055.png)
![Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B1487056.png)
![2-Benzyl-2H-pyrazolo[4,3-d]pyrimidin-7-ol](/img/structure/B1487057.png)
![2-(bromomethyl)-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one](/img/structure/B1487062.png)
